8-Fluoroquinolin-2(1H)-one
Overview
Description
8-Fluoroquinolin-2(1H)-one is a fluorinated derivative of quinolin-2(1H)-one.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoroquinolin-2(1H)-one typically involves the fluorination of quinolin-2(1H)-one. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
8-Fluoroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-2,8-dione derivatives.
Reduction: Reduction reactions can yield 8-fluoro-1,2,3,4-tetrahydroquinolin-2(1H)-one.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 8-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolin-2(1H)-one derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
8-Fluoroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its fluorescent properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 8-Fluoroquinolin-2(1H)-one in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: The non-fluorinated parent compound.
7-Fluoroquinolin-2(1H)-one: A positional isomer with the fluorine atom at the 7-position.
6-Fluoroquinolin-2(1H)-one: Another positional isomer with the fluorine atom at the 6-position.
Uniqueness
8-Fluoroquinolin-2(1H)-one is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom at the 8-position can enhance the compound’s stability and binding interactions compared to its non-fluorinated or differently fluorinated counterparts .
Properties
IUPAC Name |
8-fluoro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLOEMLZOLURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601124 | |
Record name | 8-Fluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71738-83-5 | |
Record name | 8-Fluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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